molecular formula C22H24BrN3OS2 B12473614 2-bromo-N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

2-bromo-N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B12473614
M. Wt: 490.5 g/mol
InChI Key: IPAOVGYHFUUTLQ-UHFFFAOYSA-N
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Description

2-bromo-N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a bromine atom, a thiadiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the benzamide group and the bromine atom. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-bromo-N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-bromo-N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

Molecular Formula

C22H24BrN3OS2

Molecular Weight

490.5 g/mol

IUPAC Name

2-bromo-N-[5-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C22H24BrN3OS2/c1-13-10-15(22(3,4)5)11-14(2)17(13)12-28-21-26-25-20(29-21)24-19(27)16-8-6-7-9-18(16)23/h6-11H,12H2,1-5H3,(H,24,25,27)

InChI Key

IPAOVGYHFUUTLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br)C)C(C)(C)C

Origin of Product

United States

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